molecular formula C7H5Br3O2 B14377352 2,3,6-Tribromo-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one CAS No. 89883-16-9

2,3,6-Tribromo-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one

Cat. No.: B14377352
CAS No.: 89883-16-9
M. Wt: 360.82 g/mol
InChI Key: QYDROFSYBIVMOF-UHFFFAOYSA-N
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Description

2,3,6-Tribromo-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one is an organic compound characterized by the presence of three bromine atoms, a hydroxyl group, and a methyl group attached to a cyclohexadienone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,6-Tribromo-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one typically involves the bromination of 4-hydroxy-4-methylcyclohexa-2,5-dien-1-one. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions. Common reagents used in this synthesis include bromine or bromine-containing compounds, and the reaction is often conducted in an organic solvent such as chloroform or dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2,3,6-Tribromo-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The bromine atoms can be reduced to form the corresponding hydroxy compound.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Formation of 2,3,6-Tribromo-4-methylcyclohexa-2,5-dien-1-one.

    Reduction: Formation of 2,3,6-Tribromo-4-hydroxy-4-methylcyclohexanone.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,3,6-Tribromo-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2,3,6-Tribromo-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and hydroxyl group play a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,6-Di-tert-butyl-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one: Similar structure but with tert-butyl groups instead of bromine atoms.

    2,4,6-Tribromo-3-hydroxybenzoic acid: Similar bromination pattern but with a benzoic acid core.

Uniqueness

2,3,6-Tribromo-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one is unique due to its specific arrangement of bromine atoms and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

89883-16-9

Molecular Formula

C7H5Br3O2

Molecular Weight

360.82 g/mol

IUPAC Name

2,3,6-tribromo-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one

InChI

InChI=1S/C7H5Br3O2/c1-7(12)2-3(8)5(11)4(9)6(7)10/h2,12H,1H3

InChI Key

QYDROFSYBIVMOF-UHFFFAOYSA-N

Canonical SMILES

CC1(C=C(C(=O)C(=C1Br)Br)Br)O

Origin of Product

United States

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